molecular formula C18H19N3O B5775735 N'-(4-phenylcyclohexylidene)isonicotinohydrazide

N'-(4-phenylcyclohexylidene)isonicotinohydrazide

Cat. No. B5775735
M. Wt: 293.4 g/mol
InChI Key: SXRURQINUSFHGF-UHFFFAOYSA-N
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Description

N'-(4-phenylcyclohexylidene)isonicotinohydrazide, also known as PCIH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. PCIH is a hydrazide derivative that has been synthesized through a variety of methods, and its mechanism of action and physiological effects have been studied in detail.

Scientific Research Applications

Antimicrobial and Antitubercular Activity

N'-(4-phenylcyclohexylidene)isonicotinohydrazide and its derivatives have been extensively studied for their antimicrobial properties, particularly against Mycobacterium tuberculosis, the bacterium causing tuberculosis. These derivatives have shown significant activity against various strains of M. tuberculosis, including drug-resistant strains. Studies highlight the potential of these compounds as a starting point for developing new antituberculosis drugs (Boechat et al., 2011), (Raval et al., 2011), (Lourenço et al., 2008).

Complexation with Metals

The ability of N'-(4-phenylcyclohexylidene)isonicotinohydrazide derivatives to form complexes with metals like samarium has been investigated. These complexes have shown biological activity against gram-positive, gram-negative bacteria, and fungi. The study of these complexes can be crucial for understanding the role of metal ions in biological systems and for the development of new therapeutic agents (Al-Ahdal et al., 2020).

Corrosion Inhibition

Derivatives of N'-(4-phenylcyclohexylidene)isonicotinohydrazide have been studied for their effectiveness in inhibiting corrosion of metals like mild steel in acidic mediums. These studies are important for understanding how these compounds can be used in industrial applications to protect metals from corrosion (Shanbhag et al., 2008).

Antitumor Activity

Some derivatives of N'-(4-phenylcyclohexylidene)isonicotinohydrazide have shown potential antitumor activity against various cancer cell lines, including leukemia and carcinoma cells. This highlights the potential of these compounds in the field of cancer research and treatment (Shabani et al., 2010).

Anticonvulsant Properties

Studies have also explored the anticonvulsant properties of N'-(4-phenylcyclohexylidene)isonicotinohydrazide derivatives. These compounds have shown effectiveness in seizure models, suggesting their potential use in the treatment of epilepsy (Malhotra et al., 2012).

properties

IUPAC Name

N-[(4-phenylcyclohexylidene)amino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c22-18(16-10-12-19-13-11-16)21-20-17-8-6-15(7-9-17)14-4-2-1-3-5-14/h1-5,10-13,15H,6-9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRURQINUSFHGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NNC(=O)C2=CC=NC=C2)CCC1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-phenylcyclohexylidene)amino]pyridine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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